

Structure-Activity Relationship of 3-Bromo-1-methylpyrrolidine Analogs: A Comparative Guide

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Compound of Interest

Compound Name: 3-Bromo-1-methylpyrrolidine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of **3-Bromo-1-methylpyrrolidine** analogs, focusing on their interactions with neuronal nicotinic acetylcholine receptors (nAChRs). The information presented is synthesized from studies on structurally related pyrrolidine derivatives to infer potential SAR trends for the **3-bromo-1-methylpyrrolidine** scaffold, a key pharmacophore in nicotinic ligand design.

Introduction

The 1-methylpyrrolidine moiety is a fundamental component of nicotine and serves as a template for designing ligands targeting nAChRs.^[1] These receptors, particularly the $\alpha 4\beta 2$ and $\alpha 7$ subtypes, are implicated in a variety of neurological and psychiatric conditions, making them attractive targets for drug discovery.^{[1][2][3]} Understanding the SAR of analogs of **3-Bromo-1-methylpyrrolidine** is crucial for the rational design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This guide summarizes key findings on how structural modifications to the pyrrolidine ring and associated pharmacophores influence biological activity.

Core Structure

The core scaffold under consideration is **3-Bromo-1-methylpyrrolidine**. The bromine atom at the 3-position offers a site for further chemical modification, allowing for the exploration of a diverse chemical space to optimize biological activity. The N-methyl group and the pyrrolidine ring itself are also critical determinants of ligand-receptor interactions.

Data Presentation: Comparative SAR of Pyrrolidine Analogs

The following tables summarize the quantitative data on how substitutions on the pyrrolidine ring and related scaffolds affect binding affinity (K_i or IC_{50}) and functional activity (EC_{50} and E_{max}) at $\alpha 4\beta 2$ and $\alpha 7$ nAChRs. The data is collated from studies on various N-methylpyrrolidine derivatives to provide insights into potential SAR trends for **3-bromo-1-methylpyrrolidine** analogs.

Table 1: Influence of Pyrrolidine Ring Substitutions on $\alpha 4\beta 2$ nAChR Affinity and Activity

Compound/ Analog	Modification from Nicotine/Ba se Structure	Binding Affinity (Ki, nM)	Functional Activity (EC50, μ M)	Efficacy (% of ACh max response)	Reference
Nicotine	-	0.8	0.5	100	[1]
(S)-3'-(Pyridin-3- yloxy)-1'- methylpyrroli dine	Ether linkage at 3' position	1.2	0.8	90	[1]
(S)-3'-(5- Bromopyridin -3-yloxy)-1'- methylpyrroli dine	Bromo- substitution on pyridine	1.5	1.2	85	[1]
(S)-3'-(5- Chloropyridin -3-yloxy)-1'- methylpyrroli dine	Chloro- substitution on pyridine	1.4	1.1	88	[1]
2'- Methylnicotin e	Methylation at 2' position	2.5	1.5	95	[3]
trans-3'- Methylnicotin e	Methylation at 3' position	0.5	0.3	110	[3]
4'- Methylnicotin e	Methylation at 4' position	15	10	60	[3]
trans-5'- Methylnicotin e	Methylation at 5' position	3.2	2.1	75	[3]

Table 2: Influence of Pyrrolidine Ring Substitutions on $\alpha 7$ nAChR Affinity and Activity

Compound/ Analog	Modification from Nicotine/Ba se Structure	Binding Affinity (Ki, nM)	Functional Activity (EC50, μ M)	Efficacy (% of ACh max response)	Reference
Nicotine	-	250	15	100	[3]
2'- Methylnicotine	Methylation at 2' position	80	5	120	[3]
trans-3'- Methylnicotine	Methylation at 3' position	200	12	105	[3]
4'- Methylnicotine	Methylation at 4' position	800	50	40	[3]
trans-5'- Methylnicotine	Methylation at 5' position	220	14	90	[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are generalized protocols for key experiments typically employed in the evaluation of **3-Bromo-1-methylpyrrolidine** analogs.

Radioligand Binding Assays

This assay is used to determine the binding affinity of the test compounds for specific receptor subtypes.

- Cell Culture and Membrane Preparation: Clonal cell lines stably expressing the human nAChR subtype of interest (e.g., $\alpha 4\beta 2$ or $\alpha 7$) are cultured. Cell membranes are harvested

and prepared by homogenization and centrifugation.

- **Binding Reaction:** The cell membranes are incubated with a specific radioligand (e.g., [^3H]epibatidine for $\alpha 4\beta 2$, [^{125}I] α -bungarotoxin for $\alpha 7$) and varying concentrations of the test compound.
- **Separation and Counting:** The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (K_i) is calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in *Xenopus* Oocytes

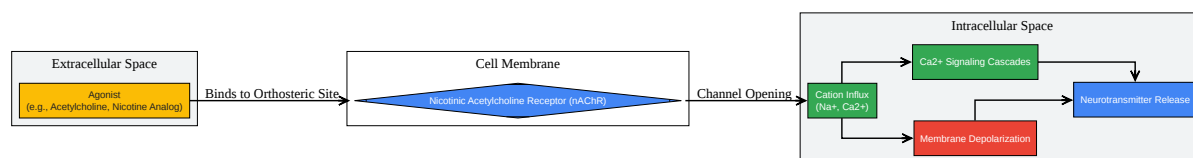
This technique is used to measure the functional activity of the compounds as agonists or antagonists at the ion channels.

- **Oocyte Preparation:** *Xenopus laevis* oocytes are surgically removed and defolliculated. They are then injected with cRNAs encoding the desired nAChR subunits.
- **Electrophysiological Recording:** After 2-5 days of incubation, the oocytes are placed in a recording chamber and impaled with two microelectrodes filled with KCl. The oocytes are voltage-clamped at a holding potential of -70 mV.
- **Compound Application:** The test compounds are applied to the oocytes at various concentrations through a perfusion system. The resulting inward currents, indicative of ion channel opening, are recorded.
- **Data Analysis:** Concentration-response curves are generated, and the EC₅₀ (concentration that elicits 50% of the maximal response) and E_{max} (maximal efficacy relative to a standard agonist like acetylcholine) are determined.

Mandatory Visualization

Signaling Pathway of Nicotinic Acetylcholine Receptors

The following diagram illustrates the general signaling pathway initiated by the activation of nAChRs.

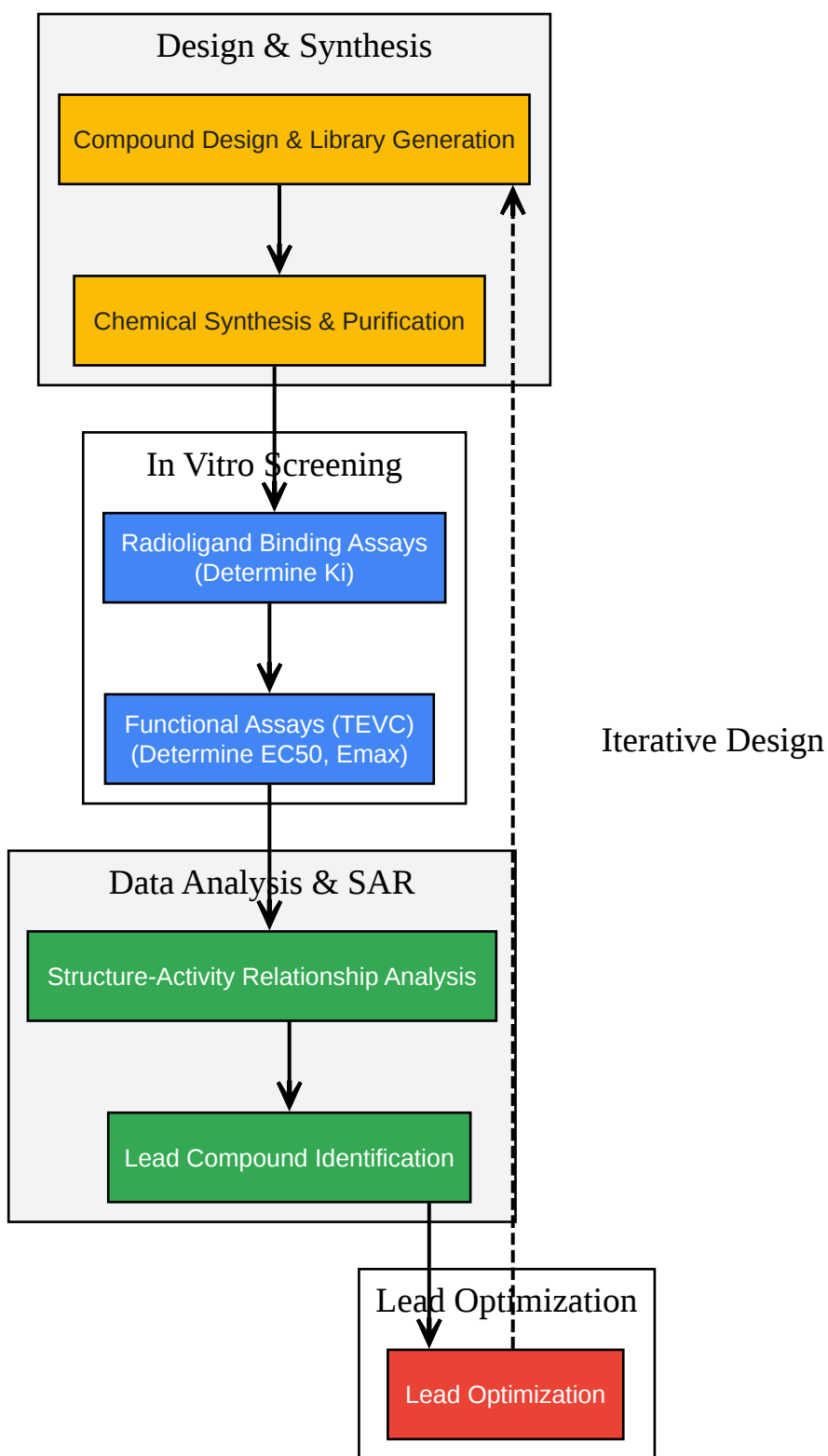


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Caption: General signaling pathway of nicotinic acetylcholine receptors.

Experimental Workflow for SAR Studies

The diagram below outlines a typical experimental workflow for conducting structure-activity relationship studies of novel compounds.



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